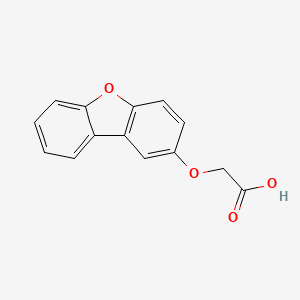

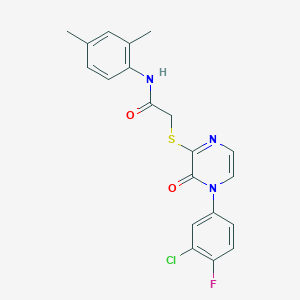

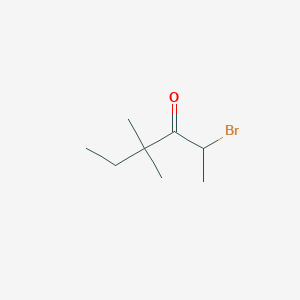

![molecular formula C15H14N2OS2 B2359621 3-methyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 931663-78-4](/img/structure/B2359621.png)

3-methyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which includes the compound , typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H14N2OS2. The InChI code for this compound is 1S/C15H14N2OS2/c1-12-7-9-13 (10-8-12)11-21-17-18-15-6-4-3-5-14 (15)16 (20)19 (17)2/h3-10H,11H2,1-2H3 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Structural Analysis

The compound 3-methyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is part of a broader class of chemicals that have been synthesized and studied for their unique properties and potential applications in various fields of scientific research. For example, the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives highlighted the process of synthesizing novel compounds with potential anticancer properties. These compounds were tested against human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, with some showing comparable activity to existing treatments like doxorubicin (Hafez & El-Gazzar, 2017).

Antibacterial and Antifungal Activities

Another area of research involves the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives and their testing for antibacterial and antifungal activities. Compounds synthesized were evaluated against strains of Gram-positive and Gram-negative bacteria as well as yeast-like fungi, demonstrating higher antifungal activity than fluconazole against Candida species. This suggests potential applications in developing new antimicrobial agents (Kahveci et al., 2020).

Solid-State Fluorescence Properties

Research into the solid-state fluorescence properties of novel 2-aminobenzothieno[3,2-d]pyrimidine derivatives indicates applications in material science, particularly in the development of new fluorescent materials. Among the synthesized compounds, specific derivatives exhibited strong solid-state fluorescence, suggesting their utility in creating fluorescent markers or in optical materials design (Yokota et al., 2012).

Chemical and Physical Properties Analysis

The study of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines and their comparison with isomeric thienopyrimidinones and benzo isosteres contributes to understanding the chemical and physical properties of these compounds. The research focused on the synthesis of various derivatives and the examination of their physicochemical properties, providing insight into their potential applications in developing new chemical entities with tailored properties (Zadorozhny et al., 2010).

Catalytic Synthesis Approaches

The one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction represents an advancement in green chemistry. This method simplifies the synthesis process of pharmacologically significant compounds, highlighting the importance of developing eco-friendly and efficient synthetic routes for chemical compounds (Shi et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

properties

IUPAC Name |

3-methyl-2-[(4-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS2/c1-10-3-5-11(6-4-10)9-20-15-16-12-7-8-19-13(12)14(18)17(15)2/h3-8H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVADINROUISPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C)SC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

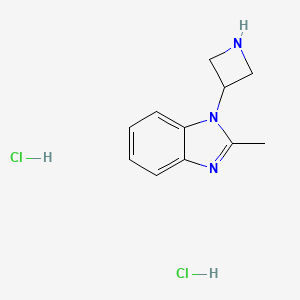

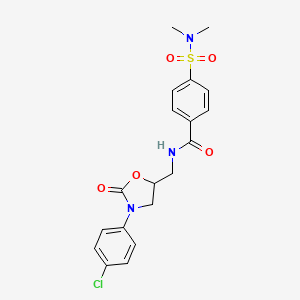

![N-(2,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2359538.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2359541.png)

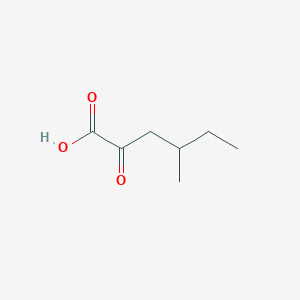

![N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2359549.png)

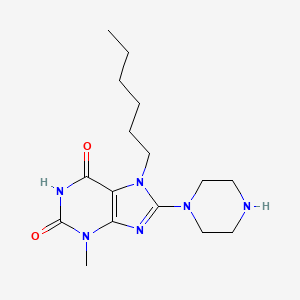

![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2359550.png)

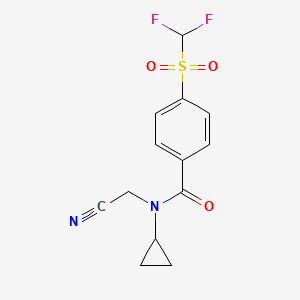

![2-(2-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2359557.png)